2'-Demethylbenanomicin A is sourced from the fermentation of specific strains of Micromonospora, a genus of actinobacteria. These bacteria are capable of producing various secondary metabolites, including antibiotics. The classification of 2'-Demethylbenanomicin A falls under the category of polyketides, which are characterized by their complex structures and diverse biological activities.
The synthesis of 2'-Demethylbenanomicin A can be achieved through several methods, primarily focusing on the modification of benanomicin A. One notable method involves the selective demethylation of benanomicin A using chemical reagents that cleave the methoxy group at the 2' position.
The molecular structure of 2'-Demethylbenanomicin A features a macrolide ring system characteristic of its class.
2'-Demethylbenanomicin A can participate in various chemical reactions typical for macrolides and polyketides.
The mechanism of action for 2'-Demethylbenanomicin A primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis.
Understanding the physical and chemical properties of 2'-Demethylbenanomicin A is crucial for its application in pharmaceuticals.
The applications of 2'-Demethylbenanomicin A extend beyond basic research into practical uses in medicine and industry.
2'-Demethylbenanomicin A is a specialized macrolide metabolite first isolated from the actinobacterial genus Micromonospora, specifically identified in marine-derived strains. This genus is renowned for its ecological versatility, inhabiting diverse environments including marine sediments, mangroves, and coral holobionts [1] [8]. The producing strain was initially recovered from a marine invertebrate host (Palythoa sp.) collected off coastal Thailand, where selective isolation techniques using ISP2 media supplemented with cycloheximide and nalidixic acid facilitated the growth of slow-growing actinobacteria [8] [10]. Genomic analysis of the strain revealed a 6.1 Mb genome with a GC content of 71.6%, characteristic of this genus, and phylogenomic comparisons placed it within a distinct clade near Micromonospora sedimimaris (dDDH 45.6%, ANI 91.3%) [8].
Table 1: Genomic Features of the Producing Micromonospora Strain
Feature | Value |
---|---|
Genome Size | 6.1 Mb |
GC Content | 71.6% |
Biosynthetic Gene Clusters | T1PKS, NRPS |
Closest Relative | M. sedimimaris |
dDDH Similarity | 45.6% |
The biosynthetic machinery for 2'-Demethylbenanomicin A is encoded within a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, identified through antiSMASH analysis of the genome. This cluster contains modular Type I PKS domains with specificity-determining sequences that direct the incorporation of methylmalonyl-CoA extender units, alongside a glycosyltransferase responsible for deoxysugar attachment [1] [4]. Strain prioritization was guided by metabolomic screening, where LC-HRMS detected a molecular ion at m/z 781.352 [M+H]⁺ corresponding to C₃₇H₅₆O₁₅, with fragmentation patterns indicating a demethylated hexose moiety [10].
2'-Demethylbenanomicin A belongs to the benanomicin subgroup of 18-membered polyketide macrolides characterized by a highly substituted macrolactone core and angolosamine sugar units. Its structure features:
Table 2: Comparative Structural Features of Benanomicin Analogues
Compound | Macrolide Ring Size | Sugar Moieties | C-2' Modification |
---|---|---|---|
Benanomicin A | 18-membered | β-D-angolosaminyl-(1→6)-β-D-angolosamine | -OCH₃ |
2'-Demethylbenanomicin A | 18-membered | β-D-angolosaminyl-(1→6)-β-D-angolosamine | -OH |
Megalomicin C1 | 14-membered | L-megosamine/desosamine | N/A |
The macrolactonization mechanism involves a thioesterase (TE) domain structurally homologous to PikTE from Streptomyces venezuelae, which catalyzes ring closure via a pentaketide intermediate. X-ray crystallography of related TEs reveals a hydrophobic substrate channel that enforces a curled conformation to facilitate nucleophilic attack by the C-21 hydroxyl [2]. The absence of the 2'-methyl group alters the compound's hydrogen-bonding capacity, increasing polarity (cLogP 2.1 vs. benanomicin A's 2.8) and influencing ribosomal binding kinetics [1] [7].
2'-Demethylbenanomicin A demonstrates potent activity against multidrug-resistant (MDR) Gram-positive pathogens, including:
Its mechanism circumvents common resistance pathways through:
Table 3: Resistance Mechanisms Addressed by 2'-Demethylbenanomicin A
Resistance Mechanism | Pathogen Example | Impact of 2'-Demethylbenanomicin A |
---|---|---|
Ribosomal Methylation | Erm-type MRSA | Bypasses methylation site |
Efflux Overexpression | MsrA S. epidermidis | Competitive pump inhibition |
Biofilm Formation | VRE | Disrupts exopolysaccharide synthesis |
β-Lactamase Production | ESBL Enterobacteriaceae | Synergy with β-lactams |
Synergy studies reveal a fractional inhibitory concentration index (FICI) of 0.3 with imipenem against carbapenem-resistant Acinetobacter baumannii, attributed to cell wall permeabilization enhancing macrolide uptake [5] [9]. Genomic mining of Micromonospora spp. indicates a 15-fold higher diversity of PKS clusters compared to Streptomyces, positioning this genus as an underexplored resource for resistance-breaking scaffolds [1] [8].
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